molecular formula C15H13FN2O2 B386437 N-(4-acetamidophenyl)-2-fluorobenzamide CAS No. 346719-18-4

N-(4-acetamidophenyl)-2-fluorobenzamide

Cat. No.: B386437
CAS No.: 346719-18-4
M. Wt: 272.27g/mol
InChI Key: BTJCPQLMXHWVHZ-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked via an amide bond to a 4-acetamidophenyl substituent. The acetamido group (-NHCOCH₃) at the para position introduces distinct hydrogen-bonding capabilities, differentiating it from purely fluorinated analogs.

Properties

CAS No.

346719-18-4

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13FN2O2/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19)(H,18,20)

InChI Key

BTJCPQLMXHWVHZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds Analyzed:

N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

  • Structure : Trifluorinated (2-fluorobenzoyl + 2,3-difluorophenyl).
  • Synthesis : 88% yield via condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .
  • Crystal Structure : Aromatic rings near-coplanar (interplanar angle: 0.5°), with amide planes tilted ~23° due to 1D amide-amide hydrogen bonds. Weak C–H···F/O interactions and C–F···C stacking observed .

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)

  • Structure : Trifluorinated (2-fluorobenzoyl + 2,4-difluorophenyl).
  • Synthesis : 87% yield using analogous methods .
  • Crystal Structure : Nearly identical to Fo23 (RMSD: 0.02 Å), with peripheral fluorine positions minimally affecting geometry. R₂²(12) synthons and C–F···C interactions stabilize the lattice .

N-(4-Acetamidophenyl)-2-fluorobenzamide Structure: Monofluorinated benzamide with a polar acetamido group. Hypothesized Synthesis: Likely synthesized via 2-fluorobenzoyl chloride and 4-acetamidoaniline, with yields comparable to Fo23/Fo24 (~85–90%).

Hydrogen Bonding and Crystal Packing

  • Fluorinated Analogs (Fo23/Fo24) : Dominated by amide-amide N–H···O=C interactions (1.9–2.1 Å) and weaker C–H···F contacts (2.4–2.5 Å). Fluorine participates in C–F···C stacking (3.15–3.40 Å) .
  • Reduced C–F interactions compared to fluorophenyl analogs may lead to distinct packing motifs.

Table 2: Intermolecular Interactions

Compound Hydrogen Bonds Halogen Interactions
Fo23 N–H···O (1.99 Å) C–F···C (3.15–3.40 Å)
Fo24 N–H···O (2.08 Å) C–F···C (3.40 Å)
N-(4-Acetamidophenyl)-2-F N–H···O (amide), O···H–N (Ac*) Minimal C–F interactions

*Ac: Acetamido group.

Physicochemical and Bioactive Properties

  • Melting Points : Fo24 melts at 110–112°C ; the acetamido derivative likely has a higher melting point due to enhanced H-bonding.
  • Bioactivity : Fluorinated benzamides are explored as succinate dehydrogenase inhibitors . The acetamido group may modulate target selectivity or solubility in medicinal applications.

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